Cas no 62585-03-9 (4-(3-oxobutanoyl)benzonitrile)
4-(3-oxobutanoyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-(1,3-dioxobutyl)-
- 4-(3-oxobutanoyl)benzonitrile
- 62585-03-9
- AS-41139
- SCHEMBL3362638
- CS-0319698
- DTXSID70491880
- AKOS009233214
- MFCD00477607
- 4-(1,3-Dioxobutyl)benzonitrile
- DB-183698
-
- MDL: MFCD00477607
- Inchi: 1S/C11H9NO2/c1-8(13)6-11(14)10-4-2-9(7-12)3-5-10/h2-5H,6H2,1H3
- InChI Key: XPPYFHIHQNTNHM-UHFFFAOYSA-N
- SMILES: O=C(CC(C)=O)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 187.06337
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 57.9Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 362.0±22.0 °C at 760 mmHg
- Flash Point: 172.7±22.3 °C
- PSA: 57.93
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-(3-oxobutanoyl)benzonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(3-oxobutanoyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100472-1g |
4-(3-Oxobutanoyl)benzonitrile |
62585-03-9 | 95% | 1g |
$761.54 | 2023-09-01 | |
| TRC | O991603-10mg |
4-(3-oxobutanoyl)benzonitrile |
62585-03-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991603-50mg |
4-(3-oxobutanoyl)benzonitrile |
62585-03-9 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | O991603-100mg |
4-(3-oxobutanoyl)benzonitrile |
62585-03-9 | 100mg |
$ 295.00 | 2022-06-03 | ||
| abcr | AB445988-500 mg |
4-(3-Oxobutanoyl)benzonitrile; min. 95% |
62585-03-9 | 500MG |
€777.50 | 2023-07-18 | ||
| abcr | AB445988-1 g |
4-(3-Oxobutanoyl)benzonitrile; min. 95% |
62585-03-9 | 1g |
€1,338.50 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1241304-1g |
4-(3-oxobutanoyl)benzonitrile |
62585-03-9 | 95% | 1g |
$745 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1241304-1g |
4-(3-oxobutanoyl)benzonitrile |
62585-03-9 | 95% | 1g |
$820 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1241304-100mg |
4-(3-oxobutanoyl)benzonitrile |
62585-03-9 | 95% | 100mg |
$200 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1241304-250mg |
4-(3-oxobutanoyl)benzonitrile |
62585-03-9 | 95% | 250mg |
$315 | 2025-02-20 |
4-(3-oxobutanoyl)benzonitrile Suppliers
4-(3-oxobutanoyl)benzonitrile Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-(3-oxobutanoyl)benzonitrile
4-(3-oxobutanoyl)benzonitrile: An Overview of CAS No. 62585-03-9
4-(3-oxobutanoyl)benzonitrile (CAS No. 62585-03-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 4-(acetylacetyl)benzonitrile, is characterized by its unique structural features, which include a benzonitrile moiety and an acetylacetyl group. These functional groups endow the molecule with a range of chemical properties that make it an attractive candidate for various applications.
The benzonitrile group is a well-known functional group in organic chemistry, often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in a variety of chemical reactions. The presence of the acetylacetyl group, on the other hand, introduces additional reactivity and functionality, making 4-(3-oxobutanoyl)benzonitrile a valuable intermediate in the synthesis of more complex molecules.
Recent research has highlighted the potential of 4-(3-oxobutanoyl)benzonitrile in the development of novel therapeutic agents. For instance, studies have shown that compounds containing the benzonitrile moiety can exhibit potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. The acetylacetyl group, with its ability to form enolates and participate in Michael additions, further enhances the synthetic utility of this compound.
In the context of medicinal chemistry, 4-(3-oxobutanoyl)benzonitrile has been explored as a building block for the synthesis of small molecules targeting specific biological pathways. One notable application is in the development of inhibitors for enzymes involved in cancer progression. For example, researchers have synthesized derivatives of 4-(3-oxobutanoyl)benzonitrile that selectively inhibit kinases, which are key regulators of cell growth and division.
Beyond its medicinal applications, 4-(3-oxobutanoyl)benzonitrile has also found use in materials science. The compound's ability to undergo polymerization reactions makes it a promising candidate for the synthesis of functional polymers with tailored properties. These polymers can be designed for applications ranging from drug delivery systems to electronic materials.
The synthesis of 4-(3-oxobutanoyl)benzonitrile typically involves a multi-step process that begins with the reaction of 4-cyanobenzaldehyde with acetone under appropriate conditions. The resulting intermediate is then oxidized to form the desired product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of 4-(3-oxobutanoyl)benzonitrile, making it more accessible for both academic and industrial research.
In terms of physical properties, 4-(3-oxobutanoyl)benzonitrile is a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane and dimethylformamide. Its stability under various reaction conditions makes it suitable for use in a wide range of chemical transformations.
The spectroscopic characterization of 4-(3-oxobutanoyl)benzonitrile has been extensively studied using techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide valuable insights into the molecular structure and purity of the compound, which are crucial for its use in both research and industrial settings.
In conclusion, 4-(3-oxobutanoyl)benzonitrile (CAS No. 62585-03-9) is a multifunctional compound with significant potential in various scientific disciplines. Its unique combination of functional groups makes it an attractive candidate for the development of new pharmaceuticals, materials, and other advanced applications. Ongoing research continues to uncover new possibilities for this intriguing molecule, further solidifying its importance in modern chemistry.
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